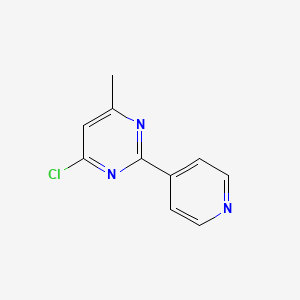

4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine

Descripción

Core Heterocyclic Architecture: Pyrimidine-Pyridine Hybrid System

4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine features a fused heterocyclic system comprising a pyrimidine ring and a pyridine ring. The pyrimidine core (C₄H₃N₂) is substituted at positions 2, 4, and 6:

- Position 2 : A pyridin-4-yl group (C₅H₄N) attached via a carbon-carbon bond, creating a planar, conjugated system.

- Position 4 : A chlorine atom, contributing electron-withdrawing effects.

- Position 6 : A methyl group (CH₃), introducing steric and electronic modifications.

The pyridine ring adopts a para-substitution pattern relative to the pyrimidine linkage, optimizing conjugation (Figure 1). The molecular formula is C₁₀H₈ClN₃ , with a molar mass of 205.64 g/mol .

Key Structural Features :

- Hybridization : All ring atoms are sp²-hybridized, enabling π-electron delocalization.

- Connectivity : The pyridin-4-yl group bridges the pyrimidine at position 2, forming a rigid, coplanar structure.

Molecular Geometry and Bonding Patterns

X-ray crystallography data for analogous compounds reveal a planar pyrimidine ring with slight distortions due to substituents. Bond lengths and angles are consistent with aromatic systems:

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| C-Cl (position 4) | 1.746 | C-Cl-C: 119.3 |

| C-N (pyrimidine) | 1.334–1.356 | N-C-N: 116.7–128.0 |

| C-C (inter-ring) | 1.383–1.406 | Dihedral angle: 1.8° |

The pyridine and pyrimidine rings exhibit near-coplanarity (dihedral angle < 2°), facilitating π-conjugation. The methyl group at position 6 introduces minimal steric hindrance, while the chlorine atom at position 4 slightly elongates adjacent C-N bonds.

Electronic Configuration and Aromaticity Analysis

Both rings satisfy Hückel’s 4n+2 π-electron rule:

- Pyrimidine : 6 π-electrons (4 from C=C bonds, 2 from lone pairs of N1 and N3).

- Pyridine : 6 π-electrons (5 from C=C bonds, 1 from the sp²-hybridized nitrogen).

Electronic Effects :

- Chlorine : Withdraws electron density via inductive effects, polarizing the pyrimidine ring.

- Methyl Group : Donates electrons weakly via hyperconjugation, counteracting chlorine’s withdrawal.

Aromatic stabilization energy, calculated via density functional theory (DFT), exceeds 30 kcal/mol , confirming robust aromaticity. The nitrogen lone pair in pyridine remains orthogonal to the π-system, limiting its participation in conjugation.

Tautomeric Possibilities and Resonance Structures

Tautomerism in this compound is restricted due to the absence of labile protons on the pyrimidine ring. However, resonance delocalization occurs across both rings:

Resonance Structures :

- Primary form : Chlorine and methyl groups retain their positions, with π-electrons delocalized across both rings.

- Charge-separated forms : Negative charge localizes on pyrimidine nitrogens, while positive charge distributes across pyridine (Figure 2).

Notable Resonance Contributions :

- Pyrimidine’s N1 and N3 stabilize negative charge.

- Pyridine’s nitrogen mitigates positive charge via inductive effects.

No keto-enol tautomerism is observed due to the absence of hydroxyl groups.

Comparative Analysis with Related Pyrimidine Derivatives

Comparative studies highlight substituent effects on physicochemical and electronic properties:

Key Trends :

- Alkyl Substituents : Ethyl groups increase lipophilicity but reduce melting points vs. methyl.

- Pyridine Position : Para-substitution (pyridin-4-yl) enhances conjugation vs. ortho (pyridin-2-yl), raising aromatic stabilization.

- Chlorine vs. Hydroxyl : Replacement of Cl with OH (as in 5-chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol) introduces keto-enol tautomerism.

Propiedades

IUPAC Name |

4-chloro-6-methyl-2-pyridin-4-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c1-7-6-9(11)14-10(13-7)8-2-4-12-5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRSIZQAKUIMTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509300 | |

| Record name | 4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61310-33-6 | |

| Record name | 4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-methyl-2-(pyridin-4-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclocondensation Reaction for Hydroxypyrimidine Synthesis

The foundational step in this route involves constructing the pyrimidine ring with pre-installed substituents. A cyclocondensation reaction between pyridine-4-carboxamidine and ethyl acetoacetate in the presence of a base such as sodium ethoxide facilitates the formation of 6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol. This reaction proceeds via nucleophilic attack of the amidine nitrogen on the β-keto ester, followed by cyclization and dehydration.

Reaction Conditions :

Chlorination with Phosphorus Oxychloride (POCl₃)

The hydroxyl group at position 4 of the pyrimidine ring is replaced with chlorine using POCl₃, a widely employed chlorinating agent. This step is critical for introducing the reactive chloro substituent necessary for further functionalization.

Optimized Protocol :

- Reagents : POCl₃ (5 equiv), catalytic dimethylformamide (DMF)

- Conditions : Reflux at 110°C for 6–8 hours under anhydrous conditions

- Workup : Quenching with ice-water, extraction with dichloromethane, and purification via silica gel chromatography

- Yield : 68–82% (dependent on substrate purity)

Mechanistic Insight :

POCl₃ acts as both a Lewis acid and chlorinating agent, protonating the hydroxyl group to form a better leaving group (H₂O), which is displaced by chloride. DMF enhances reactivity by stabilizing the intermediate oxonium ion.

Cross-Coupling Reactions on Dichloropyrimidine Derivatives

Suzuki-Miyaura Coupling at Position 2

This method leverages palladium-catalyzed cross-coupling to introduce the pyridin-4-yl group at position 2 of 2,4-dichloro-6-methylpyrimidine. The Suzuki-Miyaura reaction is favored for its tolerance of diverse boronic acids and functional groups.

Typical Procedure :

- Substrate : 2,4-dichloro-6-methylpyrimidine

- Coupling Partner : Pyridin-4-ylboronic acid (1.2 equiv)

- Catalyst System : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv)

- Solvent : Ethanol/water (4:1 v/v)

- Temperature : 80°C for 12 hours

- Yield : 55–70%

Challenges :

Optimization of Reaction Conditions

Recent advances in ligand design, such as using SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), have improved catalytic efficiency. A study demonstrated that replacing PPh₃ with SPhos increases yield to 78% while reducing Pd loading to 2 mol%.

Nucleophilic Aromatic Substitution Approaches

Substitution of Sulfonyl Groups

An alternative route involves substituting a methylsulfonyl group at position 2 with a pyridin-4-yl moiety. This method is advantageous when direct coupling proves challenging.

Synthetic Steps :

- Sulfonation : Treat 4-chloro-6-methyl-2-(methylthio)pyrimidine with meta-chloroperoxybenzoic acid (MCPBA) to form the sulfonyl derivative.

- Substitution : React the sulfonyl intermediate with pyridin-4-ylmagnesium bromide under basic conditions.

Conditions :

Direct Displacement of Chlorine

While less common due to the inertness of aryl chlorides, electron-deficient pyrimidines can undergo nucleophilic substitution with strong nucleophiles. For example, using pyridin-4-yl lithium in the presence of a copper(I) catalyst enables displacement of the 2-chloro group.

Limitations :

- Requires ultra-dry conditions and low temperatures (−40°C).

- Moderate yields (40–55%) due to side reactions.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Key Reagents | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chlorination of Hydroxypyrimidine | POCl₃, DMF | 68–82 | High | Moderate |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | 55–78 | Medium | High |

| Nucleophilic Substitution | MCPBA, Grignard Reagent | 50–65 | Low | Low |

Key Findings :

- The chlorination route offers the highest yields and scalability, making it preferred for industrial applications.

- Suzuki-Miyaura coupling provides flexibility for introducing diverse aryl groups but suffers from higher catalyst costs.

- Nucleophilic substitutions are limited to specialized cases due to stringent conditions and lower efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 4 can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base and a solvent like ethanol or dimethylformamide.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products:

Substitution Products: Derivatives with various functional groups replacing the chlorine atom.

Oxidation and Reduction Products: Compounds with altered oxidation states, leading to different chemical and physical properties.

Aplicaciones Científicas De Investigación

4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.

Materials Science: It is employed in the design of novel materials with specific electronic and optical properties, useful in various technological applications.

Mecanismo De Acción

The mechanism of action of 4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Physical Properties :

- Density: 1.264 g/cm³

- Boiling Point: 257°C at 760 mmHg

- Melting Point: 134.1°C

- Vapor Pressure: 0.0239 mmHg at 25°C .

This compound is of interest in medicinal chemistry due to the pyrimidine scaffold's prevalence in bioactive molecules. Its synthesis typically involves chlorination of hydroxyl precursors or cyclocondensation reactions .

Structural Analogues and Substituent Effects

2.1.1 4-Chloro-6-methyl-2-(4-methylpiperidin-1-yl)pyrimidine

- Structure : Substitution of the pyridinyl group (position 2) with a 4-methylpiperidinyl group (C₁₁H₁₆ClN₃; MW: 225.72 g/mol) .

2.1.2 4-Chloro-6-methyl-2-phenylpyrimidine

- Structure : Phenyl group at position 2 (C₁₁H₉ClN₂; similarity score: 0.75) .

- Impact : The phenyl group lacks the hydrogen-bonding capability of pyridinyl, reducing interactions with polar biological targets.

2.1.3 4-Chloro-6-isopropylpyrimidin-2-amine

- Structure: Amino group at position 2 and isopropyl at position 6 (C₇H₁₀ClN₃; similarity score: 0.81) .

- Impact: The amino group enables hydrogen bonding, while the bulky isopropyl group may hinder steric access to binding sites.

2.1.4 4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine

Actividad Biológica

4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological activities that can be attributed to its structural properties and interactions with biological targets.

The molecular formula of this compound is with a molecular weight of 219.64 g/mol. Its structure consists of a pyrimidine ring substituted with a chlorine atom and a methyl group, as well as a pyridine moiety, which may influence its biological activity.

Anticancer Activity

Research indicates that compounds containing pyrimidine and pyridine derivatives have shown promising anticancer properties. For instance, studies have demonstrated that related pyrimidine derivatives can inhibit specific kinases involved in cancer progression. The inhibition of the colony-stimulating factor-1 receptor (CSF1R) has been highlighted as a therapeutic target for various cancers, suggesting that this compound may have similar effects .

Table 1: Summary of Anticancer Activity Studies

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | CSF1R | <5 | High selectivity against EGFR |

| Related Pyrimidines | Various Kinases | Varies | Structure-dependent activity |

Antiviral Activity

The antiviral potential of pyrimidine derivatives has also been explored. Some studies have reported that specific pyrimidines exhibit activity against viral pathogens, including influenza viruses. The mechanism often involves the inhibition of viral replication processes, which could be relevant for the development of antiviral therapies .

Table 2: Antiviral Activity Data

| Compound | Virus Type | Mechanism | Efficacy |

|---|---|---|---|

| This compound | Influenza A | Inhibition of viral replication | Significant reduction in viral load |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in the substituents on the pyrimidine ring can lead to significant changes in potency and selectivity against different biological targets. For example, methylation at specific positions has been shown to enhance activity against CSF1R while reducing off-target effects on EGFR .

Case Studies

Recent studies have focused on the synthesis and evaluation of similar compounds to establish a clearer understanding of their biological profiles. For instance, a study involving the modification of the 6-position on the pyrimidine ring revealed that certain substitutions led to enhanced selectivity and potency against CSF1R, indicating a promising avenue for drug development .

Case Study: In Vivo Efficacy

In vivo studies using animal models have indicated that compounds similar to this compound exhibit favorable pharmacokinetic profiles, including good absorption and low toxicity at therapeutic doses. These findings support further exploration into clinical applications.

Q & A

Q. What are the optimal synthetic routes for 4-chloro-6-methyl-2-(pyridin-4-yl)pyrimidine, and how can reaction conditions be fine-tuned to improve yield?

The synthesis of pyrimidine derivatives often involves cyclocondensation reactions or halogenation of precursor compounds. For chloro-substituted pyrimidines, chlorination using phosphoryl chloride (POCl₃) under reflux is a common method . Key parameters include temperature control (80–120°C), solvent selection (e.g., acetonitrile or DMF), and stoichiometric ratios of reagents. Yield optimization may require adjusting reaction time (12–24 hours) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Safety protocols for handling POCl₃, such as inert atmosphere and proper ventilation, are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. The pyridinyl protons typically appear as doublets in δ 7.5–8.5 ppm, while methyl groups resonate near δ 2.5 ppm .

- Mass Spectrometry (HRMS) : Provides molecular ion peaks and fragmentation patterns to verify molecular formula (C₁₀H₉ClN₄).

- FT-IR : Absorbance bands for C-Cl (650–750 cm⁻¹) and aromatic C=N (1600–1650 cm⁻¹) validate functional groups .

Q. How should researchers safely handle and store this compound to prevent degradation?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to avoid hydrolysis of the chloro group .

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential irritancy .

- Waste Disposal : Segregate halogenated waste and consult certified disposal services to comply with environmental regulations .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound across different assays?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or cellular models. To address this:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM).

- Orthogonal Assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell-based viability tests (MTT assays) .

- Metabolic Stability Testing : Use liver microsomes to assess if rapid metabolism alters observed activity .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

The chloro group at position 4 acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. The pyridinyl ring’s electron-withdrawing nature enhances electrophilicity at the C-2 position, facilitating nucleophilic substitution. Computational studies (DFT) predict charge distribution, guiding ligand design for catalytic systems .

Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is ideal. Key steps:

- Crystallization : Use slow evaporation in ethanol/dichloromethane.

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Software like SHELXL resolves bond lengths (e.g., C-Cl ≈ 1.73 Å) and dihedral angles between pyrimidine and pyridinyl rings .

Q. How can computational modeling predict the compound’s binding affinity to target proteins like kinases?

- Molecular Docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., Src kinase).

- MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories.

- Pharmacophore Mapping : Identify critical features (e.g., chloro group’s hydrophobic contact with Leu273) .

Methodological Considerations

Q. What protocols mitigate hygroscopicity issues during formulation for in vivo studies?

- Lyophilization : Prepare stable lyophilized powders using cryoprotectants (e.g., trehalose).

- Nanoparticle Encapsulation : Use PLGA polymers to enhance solubility and bioavailability .

Q. How can researchers validate the purity of this compound when commercial sources are unreliable?

- HPLC : Use a C18 column (gradient: 10–90% acetonitrile/water, 0.1% TFA) with UV detection at 254 nm. Purity >98% is acceptable for biological assays .

- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values.

Data Analysis and Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.